Methylnissolin-3-O-glucoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylnissolin-3-O-glucoside can be synthesized through several methods, including supercritical fluid extraction, solvent extraction, and microwave-assisted extraction . These methods involve the extraction of the compound from the roots of Astragalus membranaceus, followed by evaporation, crystallization, and purification steps to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale extraction processes using solvents such as ethanol or methanol. The extracted solution is then subjected to various purification techniques, including chromatography, to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Methylnissolin-3-O-glucoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds .
Scientific Research Applications
Methylnissolin-3-O-glucoside has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a reference compound for the identification and quantification of similar flavonoids in plant extracts . It is also used in the development of new synthetic methods for flavonoid derivatives .
Biology: In biological research, this compound is studied for its anti-inflammatory and antioxidant properties . It has been shown to inhibit the production of pro-inflammatory cytokines and protect cells from oxidative damage .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects in treating inflammatory diseases, obesity, and related metabolic disorders . It has been shown to reduce lipid accumulation and inflammatory responses in adipocyte-macrophage co-culture systems .
Industry: In the industry, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties .
Mechanism of Action
Methylnissolin-3-O-glucoside exerts its effects through several molecular targets and pathways . It activates the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress . Additionally, it inhibits the expression of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing inflammation .
Comparison with Similar Compounds
Methylnissolin-3-O-glucoside is similar to other flavonoids such as calycosin, formononetin, and ononin . it is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability . This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
List of Similar Compounds:- Calycosin
- Calycosin-7-O-β-D-glucoside
- Formononetin
- Ononin
- Isomucronulatol
- Tetrandrine
- Fangchinoline
- Atractylenolide-I
- Atractylenolide-III
- Liquiritigenin
- Liquiritin
- Isomucronulatol-7-O-β-D-glucoside
- Astragaloside-I
- Astragaloside-II
- Astragaloside-III
- Astragaloside-IV
- Glycyrrhetinic acid
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(6aR,11aR)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3/t13-,16+,17+,18-,19+,20-,23+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIXSTFFMHVOMF-PBGSHFJYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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